molecular formula C11H11NO3S B3023512 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid CAS No. 37012-79-6

3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid

Cat. No.: B3023512
CAS No.: 37012-79-6
M. Wt: 237.28 g/mol
InChI Key: HLKRXKOGJJRTKX-UHFFFAOYSA-N
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Description

3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid is a chemical compound with the molecular formula C11H11NO3S. It is a derivative of benzothiazine and is known for its applications in proteomics research . This compound is characterized by the presence of a benzothiazine ring fused with a propanoic acid moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid typically involves the reaction of benzothiazine derivatives with propanoic acid under specific conditions. One common method includes the use of formaldehyde and amines to form intermediate compounds, which then react with benzothiazine to yield the final product . Industrial production methods may involve solventless synthesis to reduce environmental impact and improve yield .

Chemical Reactions Analysis

3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid involves its interaction with specific molecular targets. The benzothiazine ring can interact with proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid can be compared with other benzothiazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

3-(3-oxo-1,4-benzothiazin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-10-7-16-9-4-2-1-3-8(9)12(10)6-5-11(14)15/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKRXKOGJJRTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407138
Record name 3-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37012-79-6
Record name 3-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)propanoic acid

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